2-[3-(N-Ethylaminocarbonyl)phenyl]-5-fluorobenzoic acid
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Overview
Description
2-[3-(N-Ethylaminocarbonyl)phenyl]-5-fluorobenzoic acid is a complex organic compound with a unique structure that includes a fluorine atom and an ethylaminocarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(N-Ethylaminocarbonyl)phenyl]-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, benzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Acylation: The amine group is acylated with ethyl chloroformate to form the ethylaminocarbonyl group.
Fluorination: Finally, a fluorine atom is introduced at the desired position using a fluorinating agent such as diethylaminosulfur trifluoride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(N-Ethylaminocarbonyl)phenyl]-5-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-[3-(N-Ethylaminocarbonyl)phenyl]-5-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[3-(N-Ethylaminocarbonyl)phenyl]-5-fluorobenzoic acid involves its interaction with specific molecular targets. The ethylaminocarbonyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(N-Methylaminocarbonyl)phenyl]-5-fluorobenzoic acid
- 2-[3-(N-Ethylaminocarbonyl)phenyl]-4-chlorobenzoic acid
- 2-[3-(N-Ethylaminocarbonyl)phenyl]-5-bromobenzoic acid
Uniqueness
2-[3-(N-Ethylaminocarbonyl)phenyl]-5-fluorobenzoic acid is unique due to the presence of both the ethylaminocarbonyl group and the fluorine atom. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications.
Properties
IUPAC Name |
2-[3-(ethylcarbamoyl)phenyl]-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c1-2-18-15(19)11-5-3-4-10(8-11)13-7-6-12(17)9-14(13)16(20)21/h3-9H,2H2,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZZTRNGXHCLSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691369 |
Source
|
Record name | 3'-(Ethylcarbamoyl)-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30691369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261940-03-7 |
Source
|
Record name | 3'-(Ethylcarbamoyl)-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30691369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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